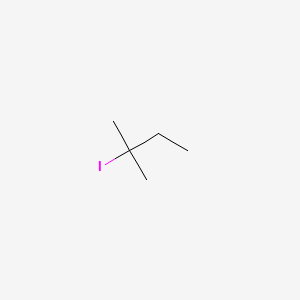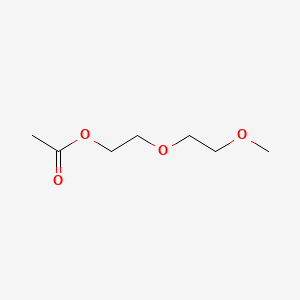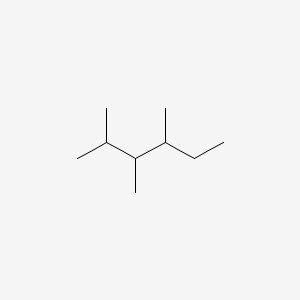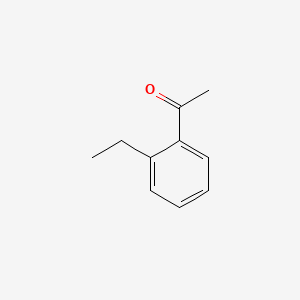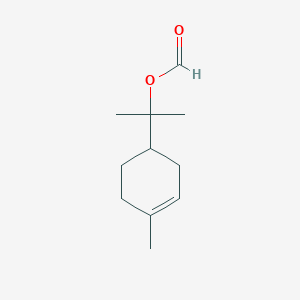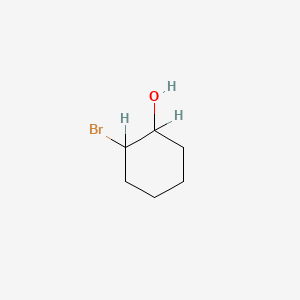
2-Bromocyclohexanol
Vue d'ensemble
Description
- 2-Bromocyclohexanol is an organic compound with the molecular formula C<sub>6</sub>H<sub>11</sub>BrO . It is a colorless liquid with a characteristic odor.
- The compound contains a bromine atom attached to a cyclohexane ring, which makes it an interesting building block for various chemical reactions.
Synthesis Analysis
- One common method to synthesize 2-bromocyclohexanol is through the bromination of cyclohexanol . Bromine is added across the double bond of cyclohexanol, resulting in the formation of 2-bromocyclohexanol.
Molecular Structure Analysis
- The molecular formula of 2-bromocyclohexanol is C<sub>6</sub>H<sub>11</sub>BrO .
- It exists as a racemic mixture of cis and trans isomers.
Chemical Reactions Analysis
- Bromination : 2-bromocyclohexanol can be synthesized by adding bromine to cyclohexanol. The reaction proceeds via electrophilic addition across the double bond.
Physical And Chemical Properties Analysis
- Density : 1.5±0.1 g/cm³
- Boiling Point : 225.5±33.0 °C at 760 mmHg
- Flash Point : 90.2±25.4 °C
- Solubility : Soluble in organic solvents like dichloromethane.
Applications De Recherche Scientifique
2-Bromocyclohexanol is a chemical compound with the molecular formula C6H11BrO . It has a molecular weight of 179.055 . There are two isomers of this compound, cis-2-Bromocyclohexanol and trans-2-Bromocyclohexanol .
In terms of its preparation, there is a documented procedure for the preparation of trans-2-Bromocyclohexanol from Cyclohexanol . This procedure involves key reactions in organic chemistry, such as elimination and electrophilic addition .
Safety And Hazards
- Not classified as hazardous.
- Avoid inhalation, skin contact, and eye contact.
- In case of ingestion, consult a doctor.
Orientations Futures
- Further research could explore the use of 2-bromocyclohexanol as a building block for more complex organic molecules.
- Investigate its reactivity in various reactions and potential applications in synthesis.
Remember to consult relevant scientific literature for more detailed information. 🌟
Propriétés
IUPAC Name |
2-bromocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMCLCZHZXKWRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromocyclohexanol | |
CAS RN |
2425-33-4 | |
| Record name | Cyclohexanol, trans- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




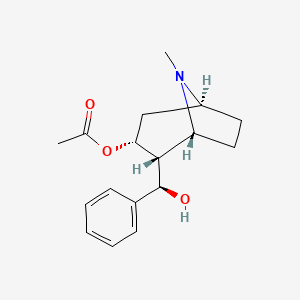
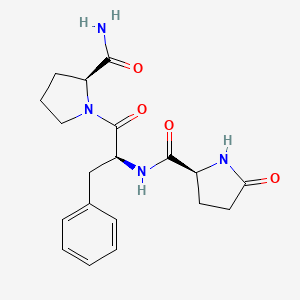
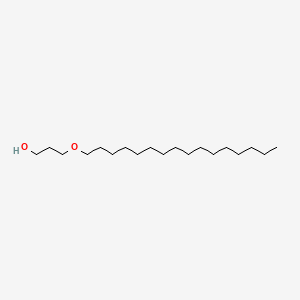

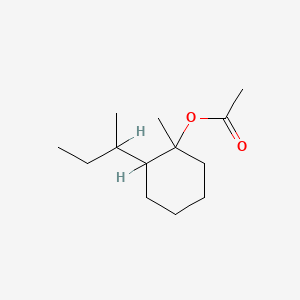
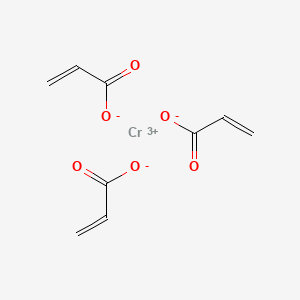
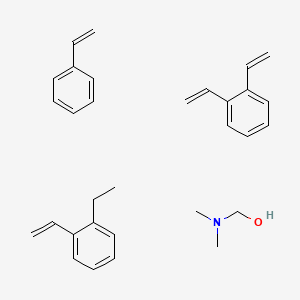
![Dibenz[a,c]acridine](/img/structure/B1604859.png)
